An In-Depth Technical Guide to 2-chloro-N-(2-phenoxyethyl)acetamide (CAS 90869-70-8)
An In-Depth Technical Guide to 2-chloro-N-(2-phenoxyethyl)acetamide (CAS 90869-70-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-chloro-N-(2-phenoxyethyl)acetamide, a molecule of interest in synthetic chemistry and potential pharmaceutical applications. Drawing from available data on the compound and its structural analogs, this document will cover its chemical and physical properties, a probable synthetic route, potential biological significance, and essential safety information.
Molecular Identity and Physicochemical Properties
2-chloro-N-(2-phenoxyethyl)acetamide is a member of the N-substituted chloroacetamide family. These compounds are characterized by a chloroacetyl group attached to a nitrogen atom, which in this case is part of a phenoxyethyl moiety.
Table 1: Physicochemical Properties of 2-chloro-N-(2-phenoxyethyl)acetamide
| Property | Value | Source |
| CAS Number | 90869-70-8 | N/A |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |
| Molecular Weight | 213.66 g/mol | N/A |
| Canonical SMILES | C1=CC=C(C=C1)OCCNC(=O)CCl | [1] |
| InChI | InChI=1S/C10H12ClNO2/c11-8-10(13)12-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | [1] |
| InChIKey | KHBCOAPBKVRSFB-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.8 | [1] |
Synthesis and Reaction Chemistry
The synthesis of N-substituted chloroacetamides is a well-established chemical transformation. A general and reliable method involves the acylation of a primary or secondary amine with chloroacetyl chloride.[2]
Proposed Synthetic Protocol for 2-chloro-N-(2-phenoxyethyl)acetamide
This protocol is based on established methods for the synthesis of related chloroacetamides.[2]
Step 1: Amine Preparation The starting material, 2-phenoxyethanamine, can be synthesized via several routes, with a common method being the reaction of phenol with 2-chloroethanol followed by amination.
Step 2: Acylation Reaction
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxyethanamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
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Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
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Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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Dry the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
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The crude 2-chloro-N-(2-phenoxyethyl)acetamide can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectral Characterization
While specific experimental spectra for 2-chloro-N-(2-phenoxyethyl)acetamide are not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
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¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show signals corresponding to the aromatic protons of the phenoxy group, the methylene protons of the ethyl bridge, and the methylene protons of the chloroacetyl group. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (oxygen, nitrogen, and chlorine).
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons in the phenyl ring, the two methylene carbons of the ethyl linker, the carbonyl carbon, and the carbon bearing the chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C-O-C stretching of the ether linkage, and C-Cl stretching. For similar N-substituted chloroacetamides, the N-H stretch typically appears around 3250-3300 cm⁻¹, and the C=O stretch is observed in the region of 1650-1670 cm⁻¹.[2]
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (213.66 g/mol ). Predicted mass spectrometry data suggests prominent adducts with H⁺, Na⁺, and NH₄⁺ in positive ion mode.[1] The fragmentation pattern would likely involve cleavage at the amide bond and the ether linkage.
Potential Biological Activity and Applications
The chloroacetamide functional group is a known reactive moiety that can act as an alkylating agent. This reactivity is the basis for the biological activity observed in many compounds containing this feature.
Antimicrobial Potential
N-substituted chloroacetamides have been investigated for their antimicrobial properties.[2][3] The presence of the chlorine atom on the alpha-carbon to the carbonyl group is often crucial for this activity, as it enhances the electrophilicity of the carbon, making it susceptible to nucleophilic attack by biological macromolecules, such as enzymes in bacteria and fungi.[4] Studies on a variety of N-aryl and N-alkyl chloroacetamides have demonstrated their efficacy against a range of bacterial and fungal strains.[2][5] It is plausible that 2-chloro-N-(2-phenoxyethyl)acetamide could exhibit similar antimicrobial activity, making it a candidate for further investigation in the development of new anti-infective agents.
Other Potential Applications
The reactivity of the chloroacetyl group also makes this compound a useful intermediate in organic synthesis. It can be used to introduce the phenoxyethyl acetamide moiety into larger molecules through nucleophilic substitution of the chlorine atom.
Safety and Handling
Specific toxicological data for 2-chloro-N-(2-phenoxyethyl)acetamide is not available. However, based on the known hazards of the parent compound, 2-chloroacetamide, and other related molecules, caution should be exercised when handling this substance.
General Hazards of Chloroacetamides:
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Toxicity: Chloroacetamide is classified as toxic if swallowed.[6] Animal studies indicate that it can be absorbed through the skin.[6]
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Irritation: The substance is irritating to the eyes and skin.[6]
-
Sensitization: Repeated or prolonged contact may cause skin sensitization.[6]
-
Reproductive Toxicity: Animal tests suggest that 2-chloroacetamide may have adverse effects on reproduction or development.[6]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting.
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Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
Conclusion
2-chloro-N-(2-phenoxyethyl)acetamide is a molecule with potential for further research and development, particularly in the field of antimicrobial discovery. While specific experimental data for this compound is limited, a comprehensive understanding of its properties and potential can be derived from the well-established chemistry and biological activity of the N-substituted chloroacetamide class of compounds. The synthetic route is straightforward, and the compound's reactive nature makes it both a potential bioactive agent and a useful synthetic intermediate. As with any chemical, proper safety precautions are paramount when handling and working with this compound. Further studies are warranted to fully characterize its physicochemical properties, biological activity, and toxicological profile.
References
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International Chemical Safety Cards (ICSC). (n.d.). 2-CHLOROACETAMIDE. Retrieved from [Link]
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
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PubChemLite. (n.d.). 2-chloro-n-(2-phenoxyethyl)acetamide. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. Retrieved from [Link]
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(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Retrieved from [Link]
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. Retrieved from [Link]
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2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem - NIH. Retrieved from [Link]
- SAFETY DATA SHEET - Fisher Scientific.
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Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. Retrieved from [Link]
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Acetamide, 2-chloro-: Human health tier II assessment. Retrieved from [Link]
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. Retrieved from [Link]
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acetamide, N-[2-[4-chloro-2-(phenylmethyl)phenoxy]ethyl]- - SpectraBase. Retrieved from [Link]
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Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. Retrieved from [Link]
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Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem - NIH. Retrieved from [Link]
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(PDF) 2-Chloro-N-phenylacetamide - ResearchGate. Retrieved from [Link]
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Acetamide, 2-chloro- - the NIST WebBook. Retrieved from [Link]
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